7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with the molecular formula C7H3BrClNO2. It is a derivative of benzoxazole, characterized by the presence of bromine and chlorine substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-chlorophenol with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzoxazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one: A closely related compound with similar substituents but different positions.
7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Another heterocyclic compound with a benzodiazepine ring instead of benzoxazole.
Uniqueness
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine substituents on the benzoxazole ring makes it a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
7-bromo-5-chloro-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-4-1-3(9)2-5-6(4)12-7(11)10-5/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDMHJWNFUVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.